molecular formula C11H14ClNO B1435535 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride CAS No. 1803595-01-8

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride

Cat. No.: B1435535
CAS No.: 1803595-01-8
M. Wt: 211.69 g/mol
InChI Key: NXHDQMDXDKEQMA-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl and a molecular weight of 211.69 g/mol . This compound is known for its unique structure, which includes an isoindoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride typically involves the reaction of isoindoline derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the reaction of isoindoline with propanone in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoindoline moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-isoindol-5-yl)propan-1-one hydrochloride can be compared with other isoindoline derivatives and related compounds:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dihydro-1H-isoindol-5-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-11(13)8-3-4-9-6-12-7-10(9)5-8;/h3-5,12H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHDQMDXDKEQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(CNC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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